molecular formula C6H5ClIN B181669 4-Chloro-2-iodoaniline CAS No. 63069-48-7

4-Chloro-2-iodoaniline

Cat. No. B181669
CAS RN: 63069-48-7
M. Wt: 253.47 g/mol
InChI Key: FLEJOBRWKBPUOX-UHFFFAOYSA-N
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Description

4-Chloro-2-iodoaniline is an organic compound with the molecular formula C6H5ClIN. It appears as a pale brown to purple low melting solid .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodoaniline consists of a benzene ring substituted with a chlorine atom, an iodine atom, and an amine group . The offset face-to-face π-stacking and Cl-I contact have been observed in the crystal structure .


Physical And Chemical Properties Analysis

4-Chloro-2-iodoaniline has a density of 2.0±0.1 g/cm3, a boiling point of 295.0±25.0 °C at 760 mmHg, and a flash point of 132.2±23.2 °C . It also has a melting point of 38.5-44.5°C .

Scientific Research Applications

Crystal Structure Comparison

4-Chloro-2-iodoaniline, similar to other halogenated anilines, has been studied for its role in crystal structures. Dey and Desiraju (2004) compared the crystal structures of various 4-phenoxyanilines, including iodo, bromo, and chloro derivatives, finding that 4-(4'-Iodo)phenoxyaniline is isostructural to its bromo and chloro counterparts, unlike 4-iodoaniline (Dey & Desiraju, 2004).

Electrochemical Oxidation Studies

In electrochemical research, the oxidation behaviors of various halogenated anilines, including 4-bromoaniline, 2,4-dibromoaniline, and 4-iodoaniline, have been studied. Kádár et al. (2001) explored their electrochemical oxidation in acetonitrile, providing insights into the electrochemical properties of compounds similar to 4-chloro-2-iodoaniline (Kádár et al., 2001).

Palladium-Catalysed Carbonylation

Research by Ács et al. (2006) on palladium-catalysed carbonylation using 2-iodoaniline derivatives revealed that different substituents lead to the synthesis of various compounds. This study underscores the potential of 4-chloro-2-iodoaniline in complex organic syntheses (Ács et al., 2006).

Adsorption and Photodissociation on Surfaces

The adsorption and photodissociation of 4-haloanilines, including 4-chloro- and 4-iodoaniline, on surfaces like GaN(0001) have been investigated by Bermudez (2002). This study is relevant for understanding the surface interactions of 4-chloro-2-iodoaniline in various industrial applications (Bermudez, 2002).

Synthesis of Complex Organic Molecules

4-Chloro-2-iodoaniline is potentially useful in the synthesis of complex organic molecules. For example, Pelter et al. (2004) discussed the microscale synthesis of 1-bromo-3-chloro-5-iodobenzene from 4-bromo-2-chloro-6-iodoaniline, demonstrating its utility in organic synthesis (Pelter et al., 2004).

Catalytic Properties in Chemical Reactions

The catalytic properties of halonitrobenzenes, including compounds like 4-chloro-m-phenylenediamine and meta-iodoaniline, have been examined by Liang et al. (2008). This research highlights the potential role of 4-chloro-2-iodoaniline in catalysis (Liang et al., 2008).

Halogen Bonding in Structural Chemistry

Studies on halogen bonding, as reported by Pigge et al. (2006), provide insights into the structural chemistry of halogenated compounds, which is relevant for understanding the behavior of 4-chloro-2-iodoaniline in various chemical contexts (Pigge, Vangala, & Swenson, 2006).

Safety and Hazards

4-Chloro-2-iodoaniline is toxic if inhaled, harmful if swallowed or in contact with skin, and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn when handling this compound .

Mechanism of Action

Target of Action

4-Chloro-2-iodoaniline is an aromatic amine . It is primarily used as an intermediate in organic synthesis

Mode of Action

The mode of action of 4-Chloro-2-iodoaniline is largely dependent on the specific chemical reactions it is involved in. As an aromatic amine, it can participate in various reactions such as carbonylation . The iodine and chlorine substituents on the benzene ring can also be replaced in substitution reactions, allowing for the synthesis of a wide range of compounds.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a cyp1a2 and cyp2c9 inhibitor . Its lipophilicity (Log Po/w) is 1.89 (iLOGP) and 3.46 (XLOGP3) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-iodoaniline. For instance, it is sensitive to light and should be stored in a cool, dark place . It is also recommended to be stored in a well-ventilated place and kept tightly closed . Safety precautions should be taken while handling this compound due to its toxicity .

properties

IUPAC Name

4-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEJOBRWKBPUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979005
Record name 4-Chloro-2-iodoaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63069-48-7
Record name 4-Chloro-2-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63069-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-iodoaniline
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Record name 4-Chloro-2-iodoaniline
Source EPA DSSTox
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Record name 4-chloro-2-iodoaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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